molecular formula C13H9NO3S B082937 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 13982-55-3

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B082937
CAS RN: 13982-55-3
M. Wt: 259.28 g/mol
InChI Key: YNTQJIBSFGNMIH-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITPP, is a chemical compound that has been widely studied for its potential applications in scientific research. NITPP has a unique chemical structure that makes it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes by binding to their active sites. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, such as the dopamine D3 receptor.

Biochemical And Physiological Effects

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, which can lead to changes in neurotransmitter release and other physiological processes.

Advantages And Limitations For Lab Experiments

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which makes it a useful tool for studying enzyme function and receptor interactions. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have low toxicity in cell culture experiments, making it a relatively safe compound to work with. However, one limitation of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders such as Parkinson's disease. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential use in materials science, and further research in this area could lead to the development of new technologies and devices. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its potential applications in a variety of scientific fields.

Synthesis Methods

The synthesis of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde, followed by a condensation reaction with propargyl bromide. The resulting product is then purified through column chromatography to obtain pure 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.

Scientific Research Applications

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential as a drug candidate due to its ability to interact with specific receptors in the body. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use in materials science, as it has been shown to have unique optical and electronic properties.

properties

CAS RN

13982-55-3

Product Name

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H

InChI Key

YNTQJIBSFGNMIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2

synonyms

1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Origin of Product

United States

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